Cas no 1422-36-2 (5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one)

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is a fluorinated enone compound characterized by its highly electron-withdrawing trifluoromethyl and trifluoroalkyl groups. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of fluorinated heterocycles and complex molecules. Its strong electrophilic nature facilitates conjugate addition and cyclization reactions, while the fluorine substituents enhance stability and influence physicochemical properties. The compound is useful in pharmaceutical and agrochemical research, where fluorinated motifs are often sought for their metabolic stability and bioavailability. Careful handling is advised due to its potential reactivity under certain conditions.
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one structure
1422-36-2 structure
Product Name:5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
CAS No:1422-36-2
MF:C6H4F6O
MW:206.085783004761
CID:117668
PubChem ID:11481145
Update Time:2025-08-05

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Penten-2-one,5,5,5-trifluoro-4-(trifluoromethyl)-
    • 5,5,5-TRIFLUORO-4-(TRIFLUOROMETHYL)PENT-3-EN-2-ONE
    • 5,5,5-TRIFLUORO-4-(TRIFLUOROMETHYL)PENT-3-EN-2-ONE, 97 MIN.
    • 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one 97+%
    • 5,5,5-TRIFLUORO-4-(TRIFLUOROMETHYL)PENT-3-EN-2-ONE, 97% MIN.
    • 4,4-Bis(trifluoromethyl)but-3-en-2-one, 4-Oxo-1,1,1-trifluoro-2-(trifluoromethyl)pent-2-ene
    • DTXSID60467236
    • 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one,97% min.
    • 5,5,5-Trifluoro-4-trifluoromethyl-pent-3-en-2-one
    • bistrifluoromethylvinyl methyl ketone
    • 1422-36-2
    • AKOS024263163
    • 3-Penten-2-one, 5,5,5-trifluoro-4-(trifluoromethyl)-
    • NXASNTUMEFAWRZ-UHFFFAOYSA-N
    • 5,5,5-TRIFLUORO-4-(TRIFLUOROMETHYL)PENT-3-EN-2-ONE, 97per cent MIN.
    • CS-0446313
    • 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
    • Inchi: 1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3
    • InChI Key: NXASNTUMEFAWRZ-UHFFFAOYSA-N
    • SMILES: FC(/C(=C\C(C)=O)/C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 206.01662
  • Monoisotopic Mass: 206.01663372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one: A Comprehensive Overview

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one (CAS No. 1422-36-2) is a highly fluorinated organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its trifluoromethyl groups and a ketone functional group, making it a versatile building block for various applications. Recent studies have highlighted its potential in drug discovery, agrochemicals, and advanced materials development.

The molecular structure of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one consists of a pentenone backbone with three fluorine atoms attached to the same carbon atom (C5). This high degree of fluorination imparts unique electronic and steric properties to the molecule. The presence of the ketone group at position 2 further enhances its reactivity, making it an ideal substrate for various organic transformations. Researchers have recently explored its use in enantioselective synthesis and as a precursor for bioactive compounds.

One of the most notable applications of this compound is in the field of medicinal chemistry. Its fluorinated structure has been shown to improve pharmacokinetic properties such as bioavailability and metabolic stability. For instance, recent studies have demonstrated its utility in the synthesis of Hsp90 inhibitors, which are promising candidates for cancer therapy. The trifluoromethyl groups in the molecule contribute to its lipophilicity, which is crucial for drug-target interactions.

In addition to its medicinal applications, 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one has found use in agrochemicals. Its ability to act as a precursor for herbicides and insecticides has been extensively studied. The compound's stability under various environmental conditions makes it suitable for agricultural applications where persistence is required. Recent advancements in green chemistry have also focused on developing sustainable synthesis routes for this compound to minimize environmental impact.

The synthesis of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one involves multi-step processes that often utilize fluorination techniques such as the Corey-Fuchs reaction or nucleophilic fluorination. Researchers have recently reported novel methods that enhance the efficiency and selectivity of these reactions. For example, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.

From a materials science perspective, this compound has been explored as a monomer for polymer synthesis. Its fluorinated structure imparts thermal stability and resistance to chemical degradation to the resulting polymers. Recent studies have investigated its potential in creating advanced coatings and adhesives with improved performance characteristics.

In terms of safety and handling, 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one should be treated with care due to its volatility and potential irritancy. Proper ventilation and personal protective equipment are recommended during handling. However, it is important to note that this compound does not fall under any restricted or controlled substances classification under current regulations.

Looking ahead, the versatility of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one continues to drive innovative research across multiple disciplines. Its role as a key intermediate in drug development and materials science underscores its importance in modern chemistry. As researchers continue to uncover new applications and optimize synthesis methods, this compound is poised to play an even greater role in advancing scientific and technological frontiers.

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